Cas no 4331-29-7 (1H-1,3-benzodiazol-4-amine)
1H-1,3-benzodiazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminobenzimidazole
- 1H-Benzo[d]imidazol-7-amine
- 1H-Benzimidazol-4-amine
- 1H-BENZIMIDAZOL-7-AMINE
- 1H-benzo[d]imidazol-4-amine
- 3H-Benzo[d]imidazol-4-amine
- 7-AMINOBENZIMIDAZOLE
- 1,3-dideazaadenine
- 1H-1,3-benzodiazol-7-aMine
- 1H-benzimidazol-4-ylamine
- 4-amino-1H-benzimidazole
- 1H-1,3-benzodiazol-4-amine
- BENZIMIDAZOLE, 4-AMINO-
- 1H-Benzimidazole-4-amine
- 4I33QGV1TN
- benzimidazole-4-ylamine
- 4-AMINOBENZIMIDAZOLE HCL
- NSC143985
- PubChem8065
- 4(7)-Aminobenzimidazole
- 7-Amino-1H-benzimidazole
- 1H-benzo
- Benzimidazole, 4(or 7)-amino-
- NCGC00184184-01
- 1H-benzoimidazol-4-yl-amine
- CS-W006218
- EU-0020139
- AT-051/40231700
- AM85770
- BS-13308
- NZJKEQFPRPAEPO-UHFFFAOYSA-N
- Z1259162108
- SCHEMBL312427
- SY025999
- 1H-benzoimidazol-4-ylamine
- 1H-Benzimidazol-7-amine(9CI)
- FT-0647119
- J-512585
- 69984-77-6
- UNII-4I33QGV1TN
- P10197
- 1H-benzo[d]imidazol-4-amine;1H-Benzo[d]imidazol-7-amine
- BB 0260290
- EN300-58070
- 1H-benzo[d]imidazol-4-amine;4-Aminobenzimidazole
- SB22907
- A6986
- AKOS005171772
- AKOS015890340
- 4331-29-7
- NSC 143985
- 7WA
- BCP32844
- BENZIMIDAZOL-4-YLAMINE
- DTXSID20195821
- NSC-143985
- MFCD01658254
- STK505486
-
- MDL: MFCD01658254
- Inchi: 1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10)
- InChI Key: NZJKEQFPRPAEPO-UHFFFAOYSA-N
- SMILES: N1C=NC2C(=CC=CC1=2)N
Computed Properties
- Exact Mass: 133.06400
- Monoisotopic Mass: 133.063997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 54.7
Experimental Properties
- Density: 1.367
- Boiling Point: 476°C at 760 mmHg
- Flash Point: 273.2°C
- Refractive Index: 1.78
- PSA: 54.70000
- LogP: 1.72630
1H-1,3-benzodiazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
1H-1,3-benzodiazol-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YQ497-50mg |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 50mg |
192.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YQ497-5g |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 5g |
3799.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YQ497-250mg |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 250mg |
730CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YQ497-1g |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 1g |
1496.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843617-250mg |
1H-Benzo[d]imidazol-7-amine |
4331-29-7 | 98% | 250mg |
¥547.20 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YQ497-200mg |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 200mg |
465.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843617-50mg |
1H-Benzo[d]imidazol-7-amine |
4331-29-7 | 98% | 50mg |
¥180.00 | 2022-01-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H184526-1g |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 1g |
¥946.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H184526-250mg |
1H-1,3-benzodiazol-4-amine |
4331-29-7 | 98% | 250mg |
¥388.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H184526-50mg |
1H-Benzimidazol-7-amine |
4331-29-7 | 98% | 50mg |
¥211.00 | 2021-05-21 |
1H-1,3-benzodiazol-4-amine Suppliers
1H-1,3-benzodiazol-4-amine Related Literature
-
Alisa Tanakit,Matthieu Rouffet,David P. Martin,Seth M. Cohen Dalton Trans. 2012 41 6507
-
2. o-Nitroaniline derivatives. Part 11. 4- and 7-Amino-1H-benzimidazole 3-oxidesIan W. Harvey,Michael D. McFarlane,David J. Moody,David M. Smith J. Chem. Soc. Perkin Trans. 1 1988 1939
-
3. Benzimidazole- and benzothiazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1Jeffery J. Newsome,Marie A. Colucci,Mary Hassani,Howard D. Beall,Christopher J. Moody Org. Biomol. Chem. 2007 5 3665
-
4. Chemistry in low-temperature matricesMatthew J. Almond,Nicola Goldberg Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2007 103 79
-
5. 179. The ionization constants, and ultraviolet and infrared spectra of 4(7)- and 5(6)-halogenated benzimidazolesD. J. Rabiger,M. M. Joullié J. Chem. Soc. 1964 915
Additional information on 1H-1,3-benzodiazol-4-amine
Recent Advances in the Study of 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) and Its Applications in Chemical Biology and Medicine
The compound 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent studies have highlighted the versatility of 1H-1,3-benzodiazol-4-amine as a scaffold for the development of novel bioactive molecules. Its benzimidazole core structure is known to interact with various biological targets, including enzymes and receptors, making it a promising candidate for the design of new pharmaceuticals. Researchers have explored its potential in treating a range of conditions, from infectious diseases to cancer, leveraging its ability to modulate key cellular pathways.
One of the key advancements in the synthesis of 1H-1,3-benzodiazol-4-amine involves the optimization of reaction conditions to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly enhances the efficiency of the synthesis process, reducing byproduct formation and enabling scalable production. This breakthrough is expected to facilitate further research and development efforts involving this compound.
In terms of biological activity, recent in vitro and in vivo studies have revealed that 1H-1,3-benzodiazol-4-amine exhibits potent inhibitory effects against certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. For instance, a preclinical study showed that derivatives of this compound effectively suppressed tumor growth in mouse models by targeting specific signaling pathways. These findings underscore its potential as a lead compound for anticancer drug development.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of 1H-1,3-benzodiazol-4-amine with its biological targets. These studies have identified key functional groups that contribute to its binding affinity and selectivity, paving the way for the rational design of more potent and specific analogs. Such approaches are instrumental in accelerating the drug discovery process and reducing the likelihood of off-target effects.
Despite these promising developments, challenges remain in the clinical translation of 1H-1,3-benzodiazol-4-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Ongoing research is focused on overcoming these hurdles by exploring novel formulation strategies and conducting comprehensive pharmacokinetic and pharmacodynamic studies.
In conclusion, 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse biological activities and synthetic versatility make it a valuable scaffold for drug discovery. Continued efforts to elucidate its mechanisms of action and optimize its pharmacological properties will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this promising compound.
4331-29-7 (1H-1,3-benzodiazol-4-amine) Related Products
- 650638-11-2(7-hydrazinyl-1H-1,3-benzodiazole)
- 934-22-5(1H-1,3-benzodiazol-5-amine)
- 89852-81-3(1H-Benzimidazole-4,7-diamine)
- 855405-68-4(4-Cycloheptimidazolamine)
- 55299-95-1(1H-benzodimidazol-5-amine dihydrochloride)
- 69984-77-6(1H-Benzimidazol-4-amine)
- 476689-97-1(1H-Benzimidazol-4-amine, N,N-dimethyl-)
- 1772-40-3(1H-1,3-benzodiazol-5-amine hydrochloride)
- 92146-00-4(1H-Benzimidazole-4,7-diamine,2-methyl-)
- 96013-05-7(2-methyl-1H-1,3-benzodiazol-4-amine)